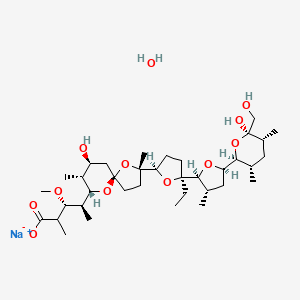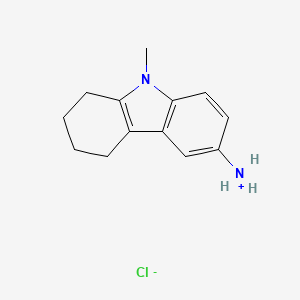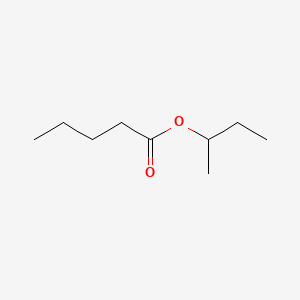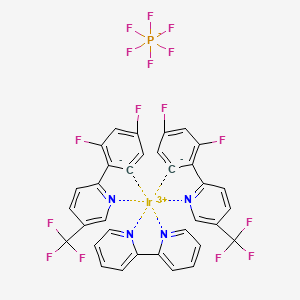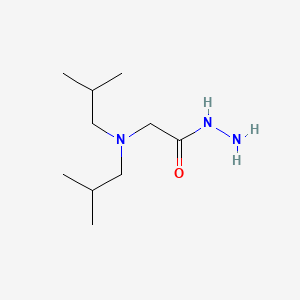
Glycine, N,N-diisobutyl-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diisobutylglycine hydrazide is an organic compound with the molecular formula C10H23N3O It is a derivative of glycine, where the amino group is substituted with two isobutyl groups, and the carboxyl group is converted to a hydrazide
準備方法
Synthetic Routes and Reaction Conditions
N,N-Diisobutylglycine hydrazide can be synthesized through the reaction of N,N-diisobutylglycine with hydrazine. The reaction typically involves the use of an organic solvent such as ethanol or methanol, and it is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
N,N-Diisobutylglycine+Hydrazine→N,N-Diisobutylglycine hydrazide+Water
Industrial Production Methods
In an industrial setting, the production of N,N-Diisobutylglycine hydrazide may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
N,N-Diisobutylglycine hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazides.
科学的研究の応用
N,N-Diisobutylglycine hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of N,N-Diisobutylglycine hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
N,N-Diisobutylglycine: The parent compound without the hydrazide group.
N,N-Diisobutylglycine oxime: An oxidized derivative.
N,N-Diisobutylglycine amine: A reduced derivative.
Uniqueness
N,N-Diisobutylglycine hydrazide is unique due to its hydrazide group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
2644-37-3 |
|---|---|
分子式 |
C10H23N3O |
分子量 |
201.31 g/mol |
IUPAC名 |
2-[bis(2-methylpropyl)amino]acetohydrazide |
InChI |
InChI=1S/C10H23N3O/c1-8(2)5-13(6-9(3)4)7-10(14)12-11/h8-9H,5-7,11H2,1-4H3,(H,12,14) |
InChIキー |
OFJSNTDWKDOLCT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CC(C)C)CC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
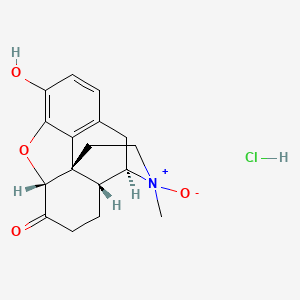

![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
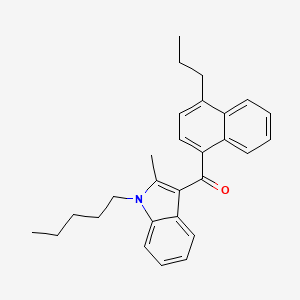
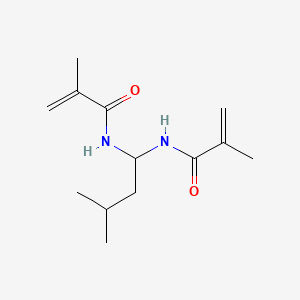
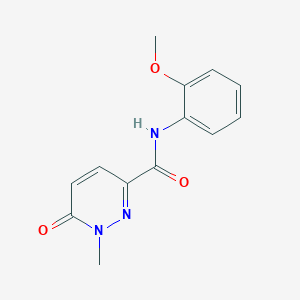
![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
